N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in research and industry. This compound features a triazine core with two methoxyphenyl groups and a morpholine ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves several steps, often starting with the preparation of the triazine core. One common route includes:
Preparation of the Triazine Core: The reaction typically starts with the cyclization of appropriate nitriles in the presence of a base, forming the triazine nucleus.
Substitution with Methoxyphenyl Groups:
Incorporation of the Morpholine Ring: The morpholino group is added through a nucleophilic substitution at the 6-position of the triazine core.
Formation of the Dihydrochloride Salt: The final compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may utilize scalable reaction conditions, such as:
Automated Synthesizers: Using automated systems to ensure precision and reproducibility.
Large-scale Reactors: Employing reactors that can handle significant quantities of reactants and solvents.
Purification Techniques: Utilizing chromatography and crystallization for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions: N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is involved in various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction of nitro groups (if any) to amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitutions at the methoxyphenyl or morpholino groups.
Common Reagents and Conditions: Common reagents and conditions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed: The major products depend on the specific reactions, but could include oxidized derivatives, reduced amines, or substituted triazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is used in organic synthesis as a building block for creating more complex molecules.
Biology: Biologically, it may serve as a tool for studying enzyme inhibition, receptor binding, or as a precursor for drug development.
Medicine: In medical research, this compound can be part of investigations into new therapeutic agents, particularly in the development of drugs targeting cancer or infectious diseases.
Industry: Industrially, it is used in the manufacture of specialty chemicals, dyes, and polymers due to its stability and reactivity profile.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core is often involved in binding interactions, while the methoxyphenyl and morpholino groups contribute to the overall binding affinity and specificity. The pathways activated or inhibited by this compound can include enzyme inhibition or receptor modulation, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds:
N2,N4-bis(phenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Similar structure but lacks methoxy groups, affecting its reactivity and biological activity.
N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Contains chlorine substituents, influencing its chemical behavior and applications.
N2,N4-bis(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Incorporates methyl groups, altering its physical properties and use cases.
Uniqueness: N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride stands out due to its specific combination of methoxyphenyl and morpholino groups, which confer unique chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3.2ClH/c1-28-17-7-3-15(4-8-17)22-19-24-20(23-16-5-9-18(29-2)10-6-16)26-21(25-19)27-11-13-30-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRJIZPPDKBFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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